(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene
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Overview
Description
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene is an organic compound characterized by its unique structure, which includes multiple fluorine atoms. This compound is a type of alkene, specifically an isomer with a Z-configuration, meaning the higher priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene typically involves the use of fluorinated precursors and specific catalysts to achieve the desired configuration. One common method involves the addition of hexafluoropropene to a suitable alkene under controlled conditions to ensure the Z-configuration is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to maximize yield and purity, often involving low temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated fluorinated compounds.
Substitution: Halogenation reactions can replace hydrogen atoms with other halogens, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using halogen gases (Cl₂, Br₂) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated fluorinated alkanes.
Substitution: Halogenated derivatives with varying degrees of substitution.
Scientific Research Applications
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated pharmaceuticals due to its unique properties.
Medicine: Explored for its role in drug development, particularly in enhancing the metabolic stability of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with high chemical resistance and stability.
Mechanism of Action
The mechanism of action of (Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene involves its interaction with various molecular targets, primarily through its fluorine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry. The pathways involved often include electrophilic addition and substitution reactions, where the fluorine atoms play a crucial role in stabilizing intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
(E)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene: The E-isomer of the same compound, differing in the spatial arrangement of substituents around the double bond.
Hexafluoropropene: A simpler fluorinated alkene used as a precursor in the synthesis of more complex fluorinated compounds.
Trifluoromethyl-substituted alkenes: A class of compounds with similar fluorinated substituents, used in various chemical applications.
Uniqueness
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene is unique due to its specific Z-configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, making it suitable for specific applications where other isomers or similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5F9 |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
(Z)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C7H5F9/c1-2-3-4(8,6(11,12)13)5(9,10)7(14,15)16/h2-3H,1H3/b3-2- |
InChI Key |
SNFOQVRVBOHYAF-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Canonical SMILES |
CC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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